molecular formula C9H9N3O2 B13056372 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one

3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13056372
M. Wt: 191.19 g/mol
InChI Key: WXIRYYKROBUJOW-UHFFFAOYSA-N
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Description

3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound featuring a fused isoxazole-pyridazinone scaffold with a cyclobutyl substituent at the 3-position.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-cyclobutyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C9H9N3O2/c13-9-7-6(4-10-11-9)14-12-8(7)5-2-1-3-5/h4-5H,1-3H2,(H,11,13)

InChI Key

WXIRYYKROBUJOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NOC3=C2C(=O)NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with isoxazole derivatives, followed by cyclization with hydrazine derivatives to form the pyridazine ring. The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the need for manual intervention and improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases or phosphodiesterases, affecting cellular signaling pathways and resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Analgesic Activity :

  • Derivatives such as 4a, 4f, 4g, and 4i (25 mg/kg) exhibited morphine-like analgesic effects in hot-plate and acetic acid writhing tests ().
  • Electron-donating substituents (e.g., methoxy, methyl) enhance activity by improving binding affinity to target receptors ().

Comparison with Thiazolo[4,5-d]pyridazin-4(5H)-ones

Thiazolo analogs replace the isoxazole oxygen with sulfur, altering electronic and steric profiles:

  • 7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one : Yield 77%, melting point 285–286°C, with NMR data confirming purity ().
  • 2-Morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one : Molecular weight 320.39 g/mol, demonstrating thiophene’s role in π-π stacking interactions ().

Comparison with Furo[2,3-d]pyridazin-4(5H)-ones

Furo analogs feature an oxygen-containing fused ring system:

  • 6-Methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one : Synthesized in 65% yield, highlighting the role of tert-butyl groups in stabilizing intermediates ().

Key Differences :

  • Reactivity : Furo derivatives require less acidic propargylic protons for successful cyclization compared to isoxazolo systems ().
  • Pharmacokinetics : Isoxazolo and thiazolo derivatives generally exhibit higher metabolic stability due to sulfur/nitrogen heteroatoms ().

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one Not reported Not reported Cyclobutyl Inferred analgesic potential
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one 165.15 Not reported Methyl COX inhibition ()
7-Phenyl-2-pyrrolidinyl-thiazolo[4,5-d]pyridazin-4(5H)-one 298.37 285–286 Phenyl, pyrrolidinyl Analgesic ()

Biological Activity

3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_{8}H9_{9}N3_{3}O2_{2}
  • Molecular Weight : 165.17 g/mol
  • CAS Number : 2135336-75-1

The biological activity of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling and offering therapeutic effects in neurodegenerative diseases.

Anticancer Activity

Research indicates that 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibits significant anticancer properties:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies highlight its potential as a lead compound for developing new anticancer agents.
Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Mechanism : It may protect neurons from oxidative stress and apoptosis by modulating signaling pathways related to neuroinflammation.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers explored the efficacy of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapy.

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. The treated group exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, suggesting its potential role in treating neurodegenerative disorders.

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